(1-Phenylcyclobutyl)methylamine
Overview
Description
“(1-Phenylcyclobutyl)methylamine” is a chemical compound with the CAS Number: 91245-59-9 . It has a molecular weight of 161.25 . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code is 1S/C11H15N/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 161.25 .Mechanism of Action
The mechanism of action of (1-Phenylcyclobutyl)methylamine is not yet fully understood. However, it has been suggested that it may act as an agonist at certain receptors in the body, such as the 5-HT2A receptor. It has also been suggested that it may act as an inhibitor of certain enzymes, such as tyrosine hydroxylase. Further research is needed to better understand the mechanism of action of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several animal models. In these studies, this compound has been found to have a variety of effects, including increased locomotor activity, increased exploratory behavior, and decreased anxiety-like behavior. It has also been found to have anti-inflammatory and anti-oxidant effects in some animal models.
Advantages and Limitations for Lab Experiments
(1-Phenylcyclobutyl)methylamine has several advantages for laboratory experiments. It is a relatively inexpensive and easy to synthesize compound, and it is stable in aqueous solutions. Furthermore, it has been used as a model compound for studying the mechanism of action of various drugs, as well as for the synthesis of complex molecules.
However, there are also some limitations to using this compound in laboratory experiments. For example, the effects of this compound may not be representative of the effects of other drugs, as it has a different mechanism of action. Additionally, the effects of this compound may vary depending on the animal model used.
Future Directions
There are several potential future directions for research on (1-Phenylcyclobutyl)methylamine. For example, further research is needed to better understand the mechanism of action of this compound and to identify potential therapeutic applications. Additionally, further research is needed to explore the effects of this compound on various physiological systems, such as the cardiovascular and nervous systems. Furthermore, further research is needed to explore the potential of this compound as a drug development tool, as well as its potential for use in the synthesis of complex molecules. Finally, further research is needed to explore the potential of this compound as a tool for studying the biochemical and physiological effects of other drugs.
Scientific Research Applications
(1-Phenylcyclobutyl)methylamine has been studied extensively in the field of scientific research. It has been used as a model compound to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of drugs. This compound has also been used in the development of new drugs and in the synthesis of complex molecules. It has also been used in the study of enzyme-catalyzed reactions and in the synthesis of polymers.
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
(1-phenylcyclobutyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOZFCSMXYBIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575723 | |
Record name | 1-(1-Phenylcyclobutyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91245-59-9 | |
Record name | 1-(1-Phenylcyclobutyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-phenylcyclobutyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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